Cas no 162662-27-3 ((4-(Methoxymethoxy)phenyl)boronic acid)

(4-(Methoxymethoxy)phenyl)boronic acid is a boronic acid derivative featuring a methoxymethoxy-protected phenyl group. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation with aryl or vinyl halides. The methoxymethoxy group enhances solubility in organic solvents while providing mild stability under basic conditions, making it advantageous for controlled synthetic applications. Its compatibility with various reaction conditions and functional groups allows for versatile use in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve reactivity and purity. Proper storage in a cool, dry environment is recommended to maintain stability.
(4-(Methoxymethoxy)phenyl)boronic acid structure
162662-27-3 structure
Product Name:(4-(Methoxymethoxy)phenyl)boronic acid
CAS No:162662-27-3
MF:C8H11BO4
MW:181.981542825699
MDL:MFCD03412067
CID:65664
PubChem ID:2762528
Update Time:2025-10-31

(4-(Methoxymethoxy)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Methoxymethoxy)phenyl)boronic acid
    • [4-(METHOXYMETHOXY)PHENYL]-BORONIC ACID
    • 4-(Methoxymethoxy)phenylboronic acid
    • 4-(Methoxymethyl)phenylboronic acid
    • AKOS BRN-0213
    • 4-METHOXYMETHYLBENZENEBORONIC ACID
    • 4-(methxoymethoxy)phenylboronic acid
    • SCHEMBL3658523
    • FT-0605425
    • DTXSID50376287
    • [4-(methoxymethoxy)phenyl]boronic Acid
    • 4-methoxymethyloxyphenyl boronic acid
    • Boronic acid, [4-(methoxymethoxy)phenyl]-
    • MFCD03412067
    • Boronic acid, B-[4-(methoxymethoxy)phenyl]-
    • 4-(methoxymethoxy)-phenylboronic acid
    • (4-(Methoxymethoxy)phenyl)boronicacid
    • AKOS006279745
    • CS-0030290
    • BS-21636
    • [4-(methoxymethoxy)phenyl]-boronic acid, AldrichCPR
    • 162662-27-3
    • 4-methoxymethoxyphenylboronic acid
    • AB14354
    • 4-methoxymethoxy-phenylboronic acid
    • D71358
    • MERYVSUVKVVJMP-UHFFFAOYSA-N
    • DB-016040
    • MDL: MFCD03412067
    • Inchi: 1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
    • InChI Key: MERYVSUVKVVJMP-UHFFFAOYSA-N
    • SMILES: O(COC)C1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 182.07500
  • Monoisotopic Mass: 182.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9A^2

Experimental Properties

  • Density: 1.19
  • Boiling Point: 346.27 ℃ at 760 mmHg
  • Flash Point: 132.9°C
  • Refractive Index: 1.518
  • PSA: 58.92000
  • LogP: -0.65090

(4-(Methoxymethoxy)phenyl)boronic acid Security Information

  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

(4-(Methoxymethoxy)phenyl)boronic acid Pricemore >>

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(4-(Methoxymethoxy)phenyl)boronic acid Production Method

(4-(Methoxymethoxy)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:162662-27-3)(4-(Methoxymethoxy)phenyl)boronic acid
Order Number:A810401
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):489.0
Email:sales@amadischem.com

Additional information on (4-(Methoxymethoxy)phenyl)boronic acid

Research Briefing on (4-(Methoxymethoxy)phenyl)boronic acid (CAS: 162662-27-3) in Chemical Biology and Pharmaceutical Applications

The compound (4-(Methoxymethoxy)phenyl)boronic acid (CAS: 162662-27-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and materials science. As a boronic acid derivative, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures prevalent in pharmaceuticals. Recent studies highlight its role in developing novel therapeutics, particularly in oncology and infectious diseases, where boronic acid-containing compounds exhibit unique binding properties to biological targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (4-(Methoxymethoxy)phenyl)boronic acid as a key intermediate in synthesizing proteasome inhibitors. The research team utilized its boronic acid moiety to form reversible covalent bonds with catalytic threonine residues in the 20S proteasome, achieving sub-nanomolar inhibitory activity. This mechanism mirrors the action of FDA-approved bortezomib, suggesting potential for next-generation anticancer agents with improved pharmacokinetic profiles.

In materials science, researchers at MIT (2024) incorporated (4-(Methoxymethoxy)phenyl)boronic acid into covalent organic frameworks (COFs) for targeted drug delivery. The compound's dual functionality - the boronic acid group for pH-responsive binding and the methoxymethoxy group for enhanced solubility - enabled precise release of chemotherapeutics in tumor microenvironments (pH 6.5-7.0). Animal studies showed 40% higher tumor accumulation compared to conventional carriers, with significantly reduced off-target effects.

Analytical chemistry advancements have also benefited from this compound. A Nature Methods paper (2023) detailed its use as a fluorescent sensor for glucose detection. The boronic acid moiety binds diols present in glucose, while the methoxymethoxy group stabilizes the resulting complex, achieving 0.1 mM detection limits - surpassing current clinical assays. This innovation holds promise for continuous glucose monitoring in diabetes management.

Ongoing clinical trials (Phase I/II) are evaluating derivatives of (4-(Methoxymethoxy)phenyl)boronic acid as antiviral agents against SARS-CoV-2. Preliminary data suggests inhibition of the viral main protease (Mpro) through boron-nitrogen coordination, with lead candidates showing 90% viral load reduction in human airway epithelial cells. Researchers emphasize the compound's advantage in bypassing common resistance mutations due to its unique binding mechanism.

Despite these advances, challenges remain in optimizing the compound's metabolic stability. A 2024 ACS Pharmacology & Translational Science study identified rapid glucuronidation of the methoxymethoxy group as a key clearance pathway. Structural modifications, including fluorination of the phenyl ring (yielding 162662-27-3 analogs), improved hepatic microsome stability by 3-fold while maintaining target engagement, pointing to future directions for medicinal chemistry optimization.

The pharmaceutical industry has taken note of these developments. Patent filings for (4-(Methoxymethoxy)phenyl)boronic acid derivatives increased by 120% from 2022-2024, particularly in areas of targeted protein degradation and antibody-drug conjugates. Its commercial availability (≥98% purity) from major suppliers like Sigma-Aldrich and TCI America has facilitated broader adoption in both academic and industrial settings.

Future research directions highlighted in a recent Chemical Reviews perspective (2024) include exploring the compound's potential in: 1) bifunctional PROTACs for undruggable targets, 2) bioorthogonal chemistry for in vivo imaging, and 3) self-assembling hydrogels for wound healing. The unique balance of reactivity and stability offered by 162662-27-3 positions it as a multifaceted tool for next-generation biomedical innovations.

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Amadis Chemical Company Limited
(CAS:162662-27-3)(4-(Methoxymethoxy)phenyl)boronic acid
A810401
Purity:99%
Quantity:25g
Price ($):489.0
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